Cas no 1542647-07-3 (3-2-(methylamino)propan-2-ylphenol)

3-2-(Methylamino)propan-2-ylphenol is a synthetic organic compound featuring a phenolic core substituted with a methylamino-isopropyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research applications. The compound's tertiary amine and hydroxyl functionalities enhance its reactivity, enabling its use as an intermediate in the synthesis of more complex molecules. Its balanced lipophilicity and electron-donating characteristics contribute to favorable solubility and stability profiles. The methylamino substitution further allows for selective modifications, broadening its utility in medicinal chemistry. This compound is particularly relevant in the development of adrenergic receptor ligands and other bioactive derivatives. Proper handling and storage under inert conditions are recommended to maintain its integrity.
3-2-(methylamino)propan-2-ylphenol structure
1542647-07-3 structure
Product name:3-2-(methylamino)propan-2-ylphenol
CAS No:1542647-07-3
MF:C10H15NO
Molecular Weight:165.232202768326
CID:6479858
PubChem ID:82596864

3-2-(methylamino)propan-2-ylphenol 化学的及び物理的性質

名前と識別子

    • 3-2-(methylamino)propan-2-ylphenol
    • 3-[2-(methylamino)propan-2-yl]phenol
    • EN300-1999602
    • 1542647-07-3
    • インチ: 1S/C10H15NO/c1-10(2,11-3)8-5-4-6-9(12)7-8/h4-7,11-12H,1-3H3
    • InChIKey: CKAWTPWDBXLBSO-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(=C1)C(C)(C)NC

計算された属性

  • 精确分子量: 165.115364102g/mol
  • 同位素质量: 165.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 32.3Ų

3-2-(methylamino)propan-2-ylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1999602-0.05g
3-[2-(methylamino)propan-2-yl]phenol
1542647-07-3
0.05g
$888.0 2023-09-16
Enamine
EN300-1999602-5g
3-[2-(methylamino)propan-2-yl]phenol
1542647-07-3
5g
$3065.0 2023-09-16
Enamine
EN300-1999602-0.5g
3-[2-(methylamino)propan-2-yl]phenol
1542647-07-3
0.5g
$1014.0 2023-09-16
Enamine
EN300-1999602-2.5g
3-[2-(methylamino)propan-2-yl]phenol
1542647-07-3
2.5g
$2071.0 2023-09-16
Enamine
EN300-1999602-0.1g
3-[2-(methylamino)propan-2-yl]phenol
1542647-07-3
0.1g
$930.0 2023-09-16
Enamine
EN300-1999602-1.0g
3-[2-(methylamino)propan-2-yl]phenol
1542647-07-3
1g
$1057.0 2023-06-01
Enamine
EN300-1999602-10g
3-[2-(methylamino)propan-2-yl]phenol
1542647-07-3
10g
$4545.0 2023-09-16
Enamine
EN300-1999602-10.0g
3-[2-(methylamino)propan-2-yl]phenol
1542647-07-3
10g
$4545.0 2023-06-01
Enamine
EN300-1999602-5.0g
3-[2-(methylamino)propan-2-yl]phenol
1542647-07-3
5g
$3065.0 2023-06-01
Enamine
EN300-1999602-0.25g
3-[2-(methylamino)propan-2-yl]phenol
1542647-07-3
0.25g
$972.0 2023-09-16

3-2-(methylamino)propan-2-ylphenol 関連文献

3-2-(methylamino)propan-2-ylphenolに関する追加情報

Introduction to 3-2-(methylamino)propan-2-ylphenol (CAS No. 1542647-07-3)

3-2-(methylamino)propan-2-ylphenol, a compound with the chemical identifier CAS No. 1542647-07-3, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of 3-2-(methylamino)propan-2-ylphenol consists of a phenolic ring substituted with a 2-(methylamino)propyl group, which contributes to its distinct chemical properties and reactivity patterns.

The pharmacological relevance of 3-2-(methylamino)propan-2-ylphenol stems from its ability to interact with various biological targets, making it a promising candidate for further investigation in drug discovery. Recent studies have highlighted its role in modulating enzymatic pathways and signaling cascades that are implicated in various diseases. Specifically, research has indicated that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent.

In the realm of synthetic chemistry, 3-2-(methylamino)propan-2-ylphenol serves as a versatile intermediate in the preparation of more complex molecules. Its structural features allow for modifications at multiple positions, enabling chemists to tailor its properties for specific applications. For instance, the presence of both an amine and a hydroxyl group provides opportunities for further functionalization through condensation reactions, leading to the formation of Schiff bases and other heterocyclic compounds. These derivatives have been explored for their antimicrobial and anti-cancer properties, further emphasizing the importance of 3-2-(methylamino)propan-2-ylphenol in medicinal chemistry.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the interactions between 3-2-(methylamino)propan-2-ylphenol and biological targets. Molecular docking studies have been employed to predict binding affinities and identify potential drug-receptor interactions. These simulations have provided valuable insights into the compound's mechanism of action and have guided the design of more potent analogs. The integration of experimental data with computational models has enhanced our ability to rationally develop novel therapeutic agents based on this scaffold.

The synthesis of 3-2-(methylamino)propan-2-ylphenol involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions, alkylation processes, and reduction steps. The choice of reagents and catalysts plays a crucial role in determining the efficiency of these transformations. Recent innovations in green chemistry have also influenced the synthesis of this compound, with efforts focused on minimizing waste and reducing energy consumption. Such sustainable approaches align with global initiatives to promote environmentally friendly chemical processes.

The biological activity of 3-2-(methylamino)propan-2-ylphenol has been evaluated through various in vitro assays, which have revealed promising results in terms of cytotoxicity and anti-inflammatory effects. These findings have prompted further preclinical studies to assess its safety profile and therapeutic potential in vivo models. The compound's ability to modulate key biological pathways makes it an attractive candidate for treating conditions such as chronic inflammation and neurodegenerative diseases. Ongoing research is aimed at elucidating its long-term effects and identifying any potential side effects that may arise from prolonged exposure.

From a regulatory perspective, the development and commercialization of pharmaceutical compounds like 3-2-(methylamino)propan-2-ylphenol must adhere to stringent guidelines set forth by global health authorities. These regulations ensure that drugs are safe, effective, and manufactured under controlled conditions. The journey from laboratory discovery to market approval involves rigorous testing phases, including toxicity studies, pharmacokinetic assessments, and clinical trials. Each step is critical in ensuring that patients receive medications that meet high standards of quality and efficacy.

The economic impact of compounds such as 3-2-(methylamino)propan-2-ylphenol cannot be overstated, particularly in regions where healthcare costs are rising rapidly. The pharmaceutical industry invests significant resources into research and development, driven by the need to address unmet medical needs. Innovations in drug discovery contribute not only to improved patient outcomes but also to economic growth through job creation and technological advancements. The success stories of several blockbuster drugs derived from similar molecular scaffolds underscore the importance of continued investment in this field.

Looking ahead, the future prospects for 3-2-(methylamino)propan-2-ylylphenol appear promising, with ongoing research paving the way for new applications and formulations. Advances in biotechnology and nanotechnology may further enhance its delivery systems, improving bioavailability and therapeutic efficacy. Collaborative efforts between academia, industry, and regulatory bodies will be essential in translating laboratory discoveries into viable therapeutic options for patients worldwide. The compound's unique properties make it a valuable asset in the ongoing quest to develop innovative treatments for complex diseases.

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